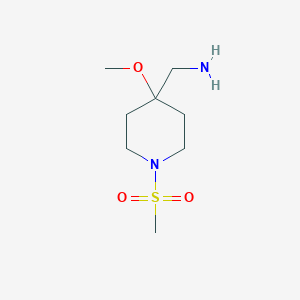![molecular formula C15H13BrF3N3O B12229316 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12229316.png)
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, as well as a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby reducing disease progression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine is unique due to its combination of bromopyridinyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring also enhances its three-dimensional structure, potentially improving its binding affinity and selectivity for molecular targets.
Properties
Molecular Formula |
C15H13BrF3N3O |
|---|---|
Molecular Weight |
388.18 g/mol |
IUPAC Name |
3-bromo-4-[1-[2-(trifluoromethyl)pyridin-4-yl]pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C15H13BrF3N3O/c16-12-8-20-4-2-13(12)23-11-3-6-22(9-11)10-1-5-21-14(7-10)15(17,18)19/h1-2,4-5,7-8,11H,3,6,9H2 |
InChI Key |
RGTAHTSHSTUELH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethyl-4-[6-(trifluoromethyl)pyridin-3-yl]morpholine](/img/structure/B12229235.png)
![3-(3-{[(6-Methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B12229242.png)
![5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B12229252.png)
![5,6-Dimethyl-3-(2-oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B12229258.png)
![1-[1-(2-fluoroethyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12229261.png)
![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-ethylpyrimidine](/img/structure/B12229283.png)

![3,3-difluoro-N-[(2-methoxypyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229288.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
![[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine](/img/structure/B12229301.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)

![3-Tert-butyl-6-{[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229328.png)
